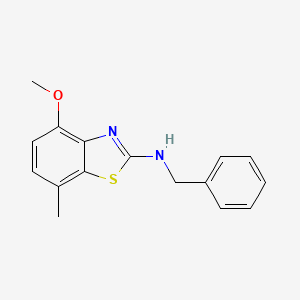

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Description

N-Benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine (C₁₆H₁₆N₂OS, molecular weight: 284.38 g/mol) is a substituted benzothiazole derivative characterized by a benzyl group at the N-position, a methoxy group at the 4-position, and a methyl group at the 7-position of the benzothiazole core .

Properties

IUPAC Name |

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11-8-9-13(19-2)14-15(11)20-16(18-14)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLNYROZZUNCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with benzyl halides and subsequent cyclization. One common method is the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization using an oxidizing agent like iodine .

Industrial Production Methods

Industrial production methods for benzothiazoles often involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the reaction of 2-aminothiophenol with benzyl halides under controlled temperature and pressure conditions, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Halides, electrophiles; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted benzothiazoles

Scientific Research Applications

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential anticancer properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazol-2-amine framework allows for diverse substitutions that modulate physical, chemical, and biological properties. Below is a comparison with structurally related compounds:

Table 1: Key Structural Analogues of N-Benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Key Observations:

Substituent Position and Polarity: The 4-methoxy group in the target compound and compound 3b enhances polarity compared to 6-methoxy derivatives (e.g., 3n) .

Melting Points :

- The high melting point of 3b (296–298°C) compared to 3n (130–132°C) suggests that N-benzylation and methoxy positioning significantly influence crystallinity and intermolecular hydrogen bonding .

Biological Relevance: Morpholinopropyl-substituted derivatives (e.g., 7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine) exhibit improved solubility in aqueous media due to the morpholine moiety, a feature absent in the target compound .

Crystallographic and Spectroscopic Data

Biological Activity

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various biological targets.

1. Synthesis of this compound

The synthesis of benzothiazole derivatives typically involves several methodologies, including condensation reactions and hybridization techniques. For this compound, common synthetic routes include:

- Knoevenagel Condensation : This method is often used to form the benzothiazole core by reacting 2-aminobenzenethiol with appropriate aldehydes.

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields while minimizing byproducts.

These methods have been optimized to enhance the yield and purity of the final product, which is crucial for subsequent biological evaluations.

2.1 Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown:

The Minimum Inhibitory Concentration (MIC) values suggest that these derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents.

2.2 Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer activities. The structure–activity relationship (SAR) studies demonstrate that modifications in the benzothiazole scaffold can lead to enhanced cytotoxic effects against various cancer cell lines:

These findings suggest that N-benzyl derivatives could be further investigated for their potential in cancer therapy.

2.3 Neuroprotective Effects

Research has indicated that certain benzothiazole compounds exhibit neuroprotective effects, which may be attributed to their ability to modulate neuroinflammatory pathways and prevent neuronal cell death. The incorporation of specific functional groups can enhance these properties, making them candidates for treating neurodegenerative diseases.

3. Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. For example:

- Binding Affinity : Docking studies against DprE1 (a target for tuberculosis treatment) revealed a binding affinity of approximately −8.4 kcal/mol, indicating strong interactions with key amino acids at the active site .

These insights are critical for understanding how structural modifications can influence biological activity and selectivity.

4. Case Studies and Research Findings

Several case studies highlight the efficacy of benzothiazole derivatives in various biological assays:

Case Study: Anti-Tubercular Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv ATCC 27294. Compounds displayed varying degrees of activity with some showing better efficacy than standard drugs .

Case Study: Anticancer Evaluation

In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in breast and liver cancer cell lines, suggesting a promising avenue for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.